molecular formula C9H5Cl2NO2 B1587468 5,7-dichloro-1H-indole-2-carboxylic Acid CAS No. 4792-71-6

5,7-dichloro-1H-indole-2-carboxylic Acid

Cat. No. B1587468
CAS RN: 4792-71-6
M. Wt: 230.04 g/mol
InChI Key: QILAXMNESNFYJG-UHFFFAOYSA-N
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Description

5,7-Dichloro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 4792-71-6 . It has a molecular weight of 230.05 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 5,7-dichloro-1H-indole-2-carboxylic acid . The SMILES string representation is OC(=O)c1cc2cc(Cl)cc(Cl)c2[nH]1 . The InChI code provides a standard way to encode the molecular structure using textual representation .


Physical And Chemical Properties Analysis

The boiling point of 5,7-dichloro-1H-indole-2-carboxylic acid is 476.9°C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Medicinal Chemistry

5,7-dichloro-1H-indole-2-carboxylic Acid: is a valuable compound in medicinal chemistry due to its structural similarity to naturally occurring indoles, which are present in many pharmaceuticals . Its halogenated structure could be exploited to design molecules with potential anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, and anti-viral properties. The dichloro groups may enhance the compound’s ability to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Agriculture

In agriculture, 5,7-dichloro-1H-indole-2-carboxylic Acid could serve as a precursor for the synthesis of plant growth regulators . Indole derivatives like indole-3-acetic acid play a crucial role as plant hormones. By modifying the indole structure, it’s possible to synthesize analogs that could act as selective herbicides or fungicides, providing a targeted approach to crop protection.

Biochemistry

In biochemistry, 5,7-dichloro-1H-indole-2-carboxylic Acid might be used to study enzyme-substrate interactions, given its structural complexity and potential for forming hydrogen bonds and halogen bonds . It could act as an inhibitor or activator for certain enzymes, helping to elucidate the mechanisms of action and influence of halogenated compounds on biological pathways.

Pharmacology

Pharmacologically, 5,7-dichloro-1H-indole-2-carboxylic Acid could be investigated for its drug-binding properties. Its structure could be key in the development of new pharmacophores for drug design, potentially leading to the discovery of novel drugs with improved efficacy and reduced side effects .

Safety and Hazards

The compound is classified under GHS07 for safety . The signal word for this compound is “Warning” and the hazard statement is H302, indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate safety measures .

Future Directions

While specific future directions for 5,7-dichloro-1H-indole-2-carboxylic acid are not mentioned in the available resources, indole carboxylic acids and their derivatives are of interest in medicinal chemistry due to their wide range of biological activities . They could be explored further for potential therapeutic applications.

properties

IUPAC Name

5,7-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILAXMNESNFYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407232
Record name 5,7-dichloro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dichloro-1H-indole-2-carboxylic Acid

CAS RN

4792-71-6
Record name 5,7-dichloro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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